Atiprimod dihydrochloride
Atiprimod dihydrochloride
Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Brand Name:
Vulcanchem
CAS No.:
130065-61-1
VCID:
VC0519680
InChI:
InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
SMILES:
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Molecular Formula:
C22H46Cl2N2
Molecular Weight:
409.5 g/mol
Atiprimod dihydrochloride
CAS No.: 130065-61-1
Inhibitors
VCID: VC0519680
Molecular Formula: C22H46Cl2N2
Molecular Weight: 409.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 130065-61-1 |
---|---|
Product Name | Atiprimod dihydrochloride |
Molecular Formula | C22H46Cl2N2 |
Molecular Weight | 409.5 g/mol |
IUPAC Name | 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H |
Standard InChIKey | MOUZYBYTICOTFQ-UHFFFAOYSA-N |
SMILES | CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl |
Canonical SMILES | CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl |
Appearance | Solid powder |
Description | Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 123018-47-3 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | antiprimod atiprimod azaspirane N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride SK and F 106615 SK and F 106615, dihydrochloride SK and F-106615 SKF 106615 SKF-106615 |
Reference | 1: Badger AM, Newman-Tarr TM, Satterfield JL. Selective immunomodulatory activity of SK&F 106615, a macrophage-targeting antiarthritic compound, on antibody and cellular responses in rats and mice. Immunopharmacology. 1997 Aug;37(1):53-61. PubMed PMID: 9285244. 2: Albrightson CR, Bugelski PJ, Berkhout TA, Jackson B, Kerns WD, Organ AJ, Badger AM. Separation of immunomodulatory and cholesterol-lowering activities of heterocyclic azaspiranes. J Pharmacol Exp Ther. 1995 Feb;272(2):689-98. PubMed PMID: 7853183. 3: High WB, Bugelski PJ, Nichols ME, Swift BA, Solleveld HA, Badger AM. Effects of a novel azaspirane (SK&F 105685) on arthritic lesions in the adjuvant Lewis rat: attenuation of the inflammatory process and preservation of skeletal integrity. J Rheumatol. 1994 Mar;21(3):476-83. PubMed PMID: 8006892. 4: Fan PY, Albrightson CR, Howell DN, Best C, Badger AM, Coffman TM. The azaspirane SKF 105685 ameliorates renal allograft rejection in rats. J Am Soc Nephrol. 1993 Apr;3(10):1680-5. PubMed PMID: 8318684. 5: Kaplan JM, Badger AM, Ruggieri EV, Swift BA, Bugelski PJ. Effects of SK&F 105685, a novel anti-arthritic agent, on immune function in the dog. Int J Immunopharmacol. 1993 Feb;15(2):113-23. PubMed PMID: 8468115. 6: Thiem PA, Kaplan JM, Bugelski PJ, Ruggieri EV, Badger AM. Induction of suppressor cell activity in vivo and suppression of lymphoproliferative responses in vitro by SK&F 105.685 in the dog. Immunopharmacology. 1992 Mar-Apr;23(2):67-74. PubMed PMID: 1534791. 7: Kaplan JM, Badger AM, Ruggieri EV, Olivera DL, Newman-Tarr T, Bugelski PJ. Inhibition of lymphoproliferative responses by SK&F 105685, a novel anti-arthritic agent. J Clin Lab Immunol. 1991 Dec;36(4):49-58. PubMed PMID: 1668843. 8: Badger AM, King AG, Talmadge JE, Schwartz DA, Picker DH, Mirabelli CK, Hanna N. Induction of non-specific suppressor cells in normal Lewis rats by a novel azaspirane SK&F 105685. J Autoimmun. 1990 Aug;3(4):485-500. PubMed PMID: 2145847. |
PubChem Compound | 166556 |
Last Modified | Nov 11 2021 |
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